molecular formula C15H12ClF3N4OS2 B2956829 2-(3-Chloro-5-(trifluoromethyl)(2-pyridylthio))-N-(((phenylamino)thioxomethyl)amino)ethanamide CAS No. 1022600-30-1

2-(3-Chloro-5-(trifluoromethyl)(2-pyridylthio))-N-(((phenylamino)thioxomethyl)amino)ethanamide

Cat. No.: B2956829
CAS No.: 1022600-30-1
M. Wt: 420.85
InChI Key: MWPJOALWJNDXNA-UHFFFAOYSA-N
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Description

2-(3-Chloro-5-(trifluoromethyl)(2-pyridylthio))-N-(((phenylamino)thioxomethyl)amino)ethanamide (CAS 1022600-30-1) is a synthetic organic compound with a molecular formula of C15H12ClF3N4OS2 and a molecular weight of 420.860 g/mol . It is characterized by a density of 1.5±0.1 g/cm³ and features a complex structure integrating pyridine, phenyl, and thiourea-like moieties, which are of significant interest in medicinal chemistry and agrochemical research . The presence of the trifluoromethyl group is a common bioisostere that can enhance a compound's metabolic stability, lipophilicity, and binding affinity, making this molecule a valuable scaffold for the development of novel bioactive agents . This compound is supplied strictly for research use only and is not intended for diagnostic or therapeutic applications. Its primary research value lies in its potential as a key intermediate or lead compound in various discovery pipelines. Researchers are exploring its utility in several areas. In antimicrobial development, its structural similarity to other pyridine derivatives suggests potential for targeting bacterial enzymes or pathways . As an agrochemical intermediate, the 3-chloro-5-(trifluoromethyl)pyridyl group is a privileged structure in the synthesis of fungicides, such as fluazinam, which operates as a potent uncoupler of oxidative phosphorylation . Furthermore, the molecule's thioacetamide and phenylhydrazinecarbothioamide components indicate potential for interaction with various biological thiols or metal-containing enzymes, which could be harnessed in enzyme inhibition studies or the design of chemosensors . Researchers can leverage this compound to explore new chemical space in drug and agrochemical discovery, investigate structure-activity relationships, and develop novel synthetic methodologies.

Properties

IUPAC Name

1-[[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylacetyl]amino]-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClF3N4OS2/c16-11-6-9(15(17,18)19)7-20-13(11)26-8-12(24)22-23-14(25)21-10-4-2-1-3-5-10/h1-7H,8H2,(H,22,24)(H2,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWPJOALWJNDXNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NNC(=O)CSC2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClF3N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(3-Chloro-5-(trifluoromethyl)(2-pyridylthio))-N-(((phenylamino)thioxomethyl)amino)ethanamide, also known by its chemical identifier CID 3467537, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H12ClF3N4OS2
  • Molecular Weight : 398.85 g/mol
  • Structural Characteristics : The compound contains a pyridine ring substituted with chlorine and trifluoromethyl groups, which may influence its biological interactions.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit antimicrobial activity. For instance, thioether-containing compounds have been shown to inhibit bacterial growth, particularly against Gram-negative pathogens. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioactivity against bacteria .

Cytotoxicity Studies

In vitro studies have demonstrated that related compounds can exhibit cytotoxic effects on various cancer cell lines. The mechanism often involves the induction of apoptosis through the activation of caspases and modulation of cellular signaling pathways. Specifically, thioxomethyl derivatives have been noted for their ability to disrupt mitochondrial function, leading to cell death .

The proposed mechanism of action for this compound includes:

  • Inhibition of Enzymatic Activity : It may act as an inhibitor of key enzymes involved in bacterial virulence, such as those in the type III secretion system (T3SS). This system is crucial for the pathogenicity of many Gram-negative bacteria .
  • Cell Membrane Disruption : The lipophilic nature due to the trifluoromethyl group may facilitate interaction with lipid membranes, leading to increased permeability and subsequent cell lysis.

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of several similar thioether compounds against Escherichia coli. The results indicated that compounds with structural similarities to this compound showed significant inhibition at concentrations as low as 25 μM. The study highlighted the importance of substituent groups in enhancing activity against resistant strains .

Case Study 2: Cancer Cell Line Testing

In another investigation focusing on cancer therapeutics, derivatives of this compound were tested against breast cancer cell lines (MCF-7). The results demonstrated a dose-dependent increase in cytotoxicity, with IC50 values ranging from 10 to 30 μM. The study concluded that structural modifications could enhance selectivity and potency against tumor cells while minimizing effects on normal cells .

Data Tables

Property Value
Molecular FormulaC15H12ClF3N4OS2
Molecular Weight398.85 g/mol
Antimicrobial Activity (E. coli)Inhibition at 25 μM
IC50 (MCF-7 Cell Line)10 - 30 μM

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related molecules:

Compound Name Molecular Features Key Substituents Potential Applications Synthesis/Data
Target Compound : 2-(3-Chloro-5-(trifluoromethyl)(2-pyridylthio))-N-(((phenylamino)thioxomethyl)amino)ethanamide Ethanamide backbone; pyridylthio, trifluoromethyl, phenylaminothioxomethyl groups 3-Cl, CF₃, S-linked pyridine, thiourea moiety Enzyme inhibition (hypothesized) No direct synthesis data; inferred from analogs
Compound 3 (): 2-(1-(4-Chlorophenylcarbonyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-((6-(trifluoromethyl)pyridin-3-yl)methyl)ethanamide Ethanamide backbone; indole, trifluoromethylpyridine 4-Cl, CF₃, indole, methoxy COX-2 inhibition (explicitly studied) 69% yield; HPLC purity 98.9%
GNF-PF-2454 (): 2-Chloro-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)acetamide Chloroacetamide backbone; ethylamino-pyridine 3-Cl, CF₃, chloroacetamide Intermediate for kinase inhibitors ChemSpider ID: MFCD00126811
Compound in : 3-chloro-N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)propanamide Propanamide backbone; dimethylaminoethyl, indole-pyrimidine 3-Cl, dimethylamino, methoxy, indole-pyrimidine Kinase or receptor modulation (e.g., EGFR, VEGFR) PharmaCompass ID: 1421373-36-5

Key Findings:

Structural Divergence: The target compound’s pyridylthio and thioxomethyl groups distinguish it from analogs with simple amide or alkylamino linkages. These sulfur-containing groups may improve membrane permeability or alter binding kinetics compared to GNF-PF-2454 (), which lacks thioether bonds . Unlike the indole-containing Compound 3 (), the target compound’s pyridine-thioether scaffold could reduce off-target effects by avoiding planar aromatic systems common in COX-2 inhibitors .

Functional Implications :

  • The trifluoromethyl group is conserved across all compared compounds, suggesting its critical role in enhancing metabolic stability and target affinity .
  • Compound 3 () demonstrates high synthetic yield (69%) and purity, whereas the target compound’s synthesis may require specialized conditions for S–N bond formation, given the instability of thiourea derivatives .

Pharmacological Gaps: While Compound 3 explicitly targets COX-2, the target compound’s activity remains speculative.

Q & A

Basic: What are the optimal synthetic routes for preparing this compound?

Methodological Answer:
The compound can be synthesized via nucleophilic substitution and condensation reactions. A recommended approach involves:

Step 1 : Reacting 3-chloro-5-(trifluoromethyl)pyridine-2-thiol with a halogenated ethanamide precursor under basic conditions (e.g., Et₃N in DMF-H₂O) to form the pyridylthio-ethanamide intermediate .

Step 2 : Condensing the intermediate with phenyl isothiocyanate derivatives to introduce the thiourea moiety. Use anhydrous solvents (e.g., THF) and catalytic DMAP to enhance reaction efficiency .
Critical Parameters : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7). Purity the final product using column chromatography (≥95% purity).

Advanced: How can contradictory spectral data (e.g., NMR vs. X-ray) be resolved during structural validation?

Methodological Answer:
Contradictions often arise from dynamic molecular behavior (e.g., rotational isomerism in the thiourea group). To resolve this:

Variable-Temperature NMR : Perform ¹H/¹³C NMR at −40°C to freeze rotational conformers and identify splitting patterns .

DFT Calculations : Compare experimental NMR shifts with computed spectra (B3LYP/6-31G* level) to validate dominant conformers .

X-ray Crystallography : Resolve crystal structures to confirm bond angles and spatial arrangement of the trifluoromethyl group .
Example : A 2024 study resolved discrepancies in a related pyridine-thioamide compound by correlating crystallographic data with DFT-optimized geometries .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

Technique Purpose Key Parameters
HPLC Purity assessmentC18 column, acetonitrile/water (70:30), 1.0 mL/min
NMR Structural elucidation¹H (500 MHz, DMSO-d6), ¹³C (125 MHz), ¹⁹F (470 MHz)
HRMS Molecular weight confirmationESI+ mode, m/z accuracy < 2 ppm
FT-IR Functional group analysisν(C=S) ~1250 cm⁻¹, ν(NH) ~3300 cm⁻¹

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound’s derivatives?

Methodological Answer:
Focus on modifying:

Pyridine Core : Replace trifluoromethyl with cyano or nitro groups to assess electronic effects on bioactivity .

Thiourea Linker : Substitute phenyl with heteroaromatic rings (e.g., thiophene) to evaluate steric/electronic contributions .
Experimental Workflow :

  • Synthesize 10–15 analogs via parallel synthesis.
  • Test in vitro activity against target enzymes (e.g., kinases) using fluorescence polarization assays.
  • Correlate IC₅₀ values with computed logP and polar surface area (Schrödinger QikProp) .

Basic: What are the stability considerations for long-term storage?

Methodological Answer:

  • Storage Conditions : Store at −20°C under argon in amber vials to prevent oxidation of the thioether group .
  • Degradation Pathways : Hydrolysis of the trifluoromethyl group in humid conditions (monitor via ¹⁹F NMR) .
  • Stabilizers : Add 1% BHT to ethanolic solutions to inhibit radical-mediated decomposition .

Advanced: How can computational modeling predict environmental fate and toxicity?

Methodological Answer:
Use tools like EPI Suite and TEST (T.E.S.T. 5.1):

Persistence : Estimate biodegradation half-life (BIOWIN models).

Bioaccumulation : Compute logKow (ALOGPS) and BCF values .

Toxicity : Predict acute aquatic toxicity (ECOSAR) and mutagenicity (DEREK Nexus) .
Case Study : A 2021 project modeled a related chloropyridine’s environmental distribution, identifying soil adsorption as a key persistence factor .

Basic: What solvents and reaction conditions minimize byproduct formation during synthesis?

Methodological Answer:

  • Solvents : Use DMF for solubility of the pyridylthio intermediate; switch to THF for thiourea condensation to avoid side reactions .
  • Temperature : Maintain ≤60°C during nucleophilic substitution to prevent decomposition of the trifluoromethyl group .
  • Catalysis : Add 5 mol% CuI to accelerate C–S bond formation (yield improvement: ~20%) .

Advanced: How can metabolomic studies identify in vivo degradation products?

Methodological Answer:

In Vitro Incubation : Expose the compound to liver microsomes (human/rat) at 37°C for 4 hr.

LC-MS/MS Analysis : Use a Q-TOF mass spectrometer (Agilent 6545) in positive ion mode.

Data Processing : Annotate metabolites with MetaboLynx (MassLynx v4.2) and compare with in silico predictions (Meteor Nexus) .
Key Metabolites : Hydroxylated pyridine derivatives and cleaved thiourea fragments .

Basic: How to troubleshoot low yields in the final condensation step?

Methodological Answer:

  • Issue : Poor nucleophilicity of the amino group.
  • Solutions :
    • Activate the amine with 1 eq. of DIPEA in dry DCM .
    • Use coupling agents (HATU or EDCI) to form reactive intermediates .
  • Yield Optimization : Scale reactions under microwave irradiation (80°C, 30 min) to achieve >85% conversion .

Advanced: What strategies validate the compound’s target engagement in cellular assays?

Methodological Answer:

Cellular Thermal Shift Assay (CETSA) : Treat cells with the compound (10 µM), lyse, and heat (37–65°C). Centrifuge and quantify soluble target via Western blot .

Photoaffinity Labeling : Incorporate a diazirine moiety into the compound, irradiate (365 nm), and identify crosslinked proteins by LC-MS/MS .
Validation : Confirm target binding via CRISPR knockouts and rescue experiments .

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